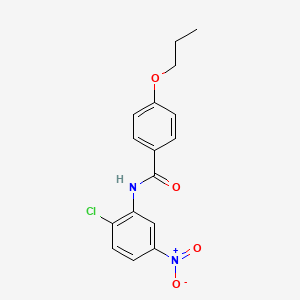
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide, also known as CNPPB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzamides and has been extensively studied for its pharmacological properties.
作用机制
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide acts as a selective antagonist of the TRPC6 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into cells, which is essential for many cellular processes such as muscle contraction, neurotransmitter release, and gene expression. By inhibiting the TRPC6 channel, N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can modulate these processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to have several biochemical and physiological effects. It can modulate the activity of ion channels, receptors, and enzymes, which are involved in various cellular processes. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to reduce the influx of calcium ions in cells, which can lead to the inhibition of muscle contraction, neurotransmitter release, and gene expression. It has also been shown to have anti-inflammatory and anti-apoptotic effects in various cell types.
实验室实验的优点和局限性
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has several advantages and limitations for lab experiments. Its selectivity for TRPC6 channels makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, its potency and specificity can vary depending on the cell type and experimental conditions. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
未来方向
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide in scientific research. One potential application is in the study of neurological disorders such as epilepsy, where the TRPC6 channel has been implicated in the pathogenesis of the disease. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide could be used to investigate the role of TRPC6 channels in seizure activity and could potentially lead to the development of new therapies for epilepsy. Another potential application is in the study of cardiovascular diseases, where TRPC6 channels have been shown to play a role in the regulation of blood pressure and cardiac function. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide could be used to investigate the role of TRPC6 channels in these processes and could potentially lead to the development of new therapies for cardiovascular diseases.
Conclusion:
In conclusion, N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide is a valuable tool for scientific research due to its selective inhibition of the TRPC6 ion channel. It has been extensively studied for its pharmacological properties and has potential therapeutic applications in various diseases. However, its potency and specificity can vary depending on the cell type and experimental conditions, and it can have off-target effects on other ion channels and receptors. Future research should focus on the development of more potent and selective TRPC6 channel blockers and on the investigation of the role of TRPC6 channels in various physiological and pathological processes.
合成方法
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography or recrystallization.
科学研究应用
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been used in various scientific research studies, including neuroscience, pharmacology, and physiology. It is mainly used as a selective blocker of the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to inhibit the TRPC6 channel in a dose-dependent manner, making it a valuable tool for studying the role of this channel in various physiological and pathological processes.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFCRCROUNFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4941848.png)
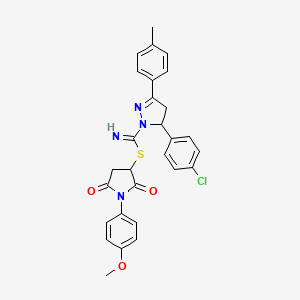
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)
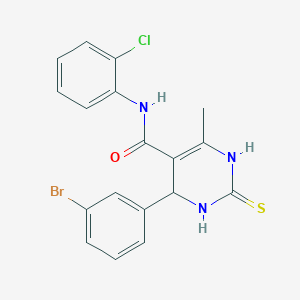
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
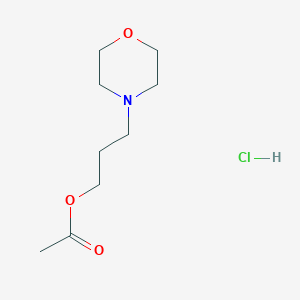
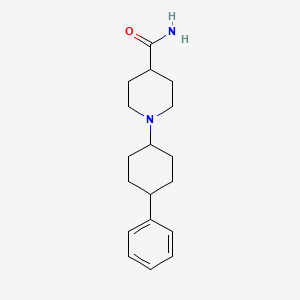
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
